molecular formula C7H8ClNO2S B2596073 N-(3-chlorophenyl)methanesulfonamide CAS No. 7022-21-1

N-(3-chlorophenyl)methanesulfonamide

Cat. No.: B2596073
CAS No.: 7022-21-1
M. Wt: 205.66
InChI Key: YZTNYEJMDCLPNA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3-chlorophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-chlorophenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired sulfonamide product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

N-(3-chlorophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory agents.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)methanesulfonamide
  • N-(4-chlorophenyl)methanesulfonamide
  • N-(2,4-dichlorophenyl)methanesulfonamide

Uniqueness

N-(3-chlorophenyl)methanesulfonamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and chemical behavior .

Properties

IUPAC Name

N-(3-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNYEJMDCLPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7022-21-1
Record name N-(3-CHLOROPHENYL)METHANESULFONAMIDE
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